4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride
Description
Properties
IUPAC Name |
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c9-5-6-10-7(12-11-6)8(13)1-3-14-4-2-8;;/h13H,1-5,9H2,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDDMWAVIVLNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NNC(=N2)CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity. They are believed to interact with various targets in cancer cells, leading to their cytotoxic effects.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives are known to interact with various biochemical pathways, particularly those involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:
Key Observations:
Structural Complexity: The target compound uniquely combines a hydroxylated oxane ring with an aminomethyl-triazole core. This contrasts with simpler analogs like 4-methyl-4H-1,2,4-triazol-3-yl methylamine hydrochloride, which lacks fused rings or hydroxyl groups .
Salt Forms: The dihydrochloride salt form is shared with (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, suggesting improved aqueous solubility and stability compared to neutral triazole derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, with key steps including cyclization, substitution, and salt formation. For example:
- Cyclization: Refluxing intermediates in solvents like DMSO or ethanol with catalysts (e.g., glacial acetic acid) under reduced pressure is common. Yields (~65%) depend on reaction duration and solvent purity .
- Salt Formation: Conversion to the dihydrochloride form often requires HCl treatment, followed by recrystallization from ethanol-water mixtures to enhance purity .
- Optimization: Temperature control (20–25°C for exothermic steps) and solvent choice (e.g., DMF for polar intermediates) significantly impact yield and purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: A combination of analytical techniques is employed:
- Spectroscopy: H-NMR and C-NMR verify functional groups and regiochemistry (e.g., triazole ring substitution) .
- Chromatography: HPLC monitors reaction progress, while TLC (hexane:ethyl acetate, 4:1) assesses intermediate purity .
- Melting Point Analysis: Sharp melting ranges (e.g., 141–143°C) indicate crystallinity and purity .
Q. What solvents and catalysts are optimal for its synthesis?
Methodological Answer:
- Solvents: Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
- Catalysts: Triethylamine neutralizes HCl byproducts in acylation steps, improving reaction efficiency .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from structural analogs or salt-form variations. Strategies include:
- Comparative Studies: Test the dihydrochloride form against freebase analogs to isolate salt-specific effects on solubility and bioactivity .
- Substituent Analysis: Vary substituents on the triazole ring (e.g., aryl vs. alkyl groups) to correlate structure-activity relationships .
- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer assays) and control for batch-to-batch purity differences .
Q. What strategies optimize reaction yield when scaling up synthesis?
Methodological Answer:
- Stepwise Optimization: Screen solvents (e.g., chloroform vs. ethanol) and catalysts (e.g., NaBH for reduction steps) at small scale to identify robust conditions .
- Purification Protocols: Implement column chromatography for intermediates prone to side products (e.g., hydrazide derivatives) .
- Process Monitoring: Use in-situ IR or Raman spectroscopy to detect undesired byproducts (e.g., oxidized triazole forms) during reflux .
Q. How can computational methods guide mechanistic studies of its biological activity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or DNA topoisomerases) to identify binding motifs. For example, the aminomethyl group may form hydrogen bonds with active-site residues .
- QSAR Modeling: Correlate electronic properties (e.g., Hammett constants of substituents) with antimicrobial IC values to predict activity .
- MD Simulations: Assess stability of the dihydrochloride form in physiological pH environments to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
